molecular formula C8H9NO4 B1431052 Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1174525-17-7

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1431052
CAS No.: 1174525-17-7
M. Wt: 183.16 g/mol
InChI Key: SFMWGBBONPTXJY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with various functional groups. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the acylation of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

    Reduction: Formation of 4-hydroxy-1-methyl-6-hydroxy-1,6-dihydropyridine-3-carboxylate.

    Substitution: Formation of 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Lacks the hydroxyl group at the 4-position.

    Methyl 1-methyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with additional oxygen atoms.

Uniqueness

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carbonyl groups enable diverse chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-9-4-5(8(12)13-2)6(10)3-7(9)11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWGBBONPTXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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